Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

Medicinal chemistry Physicochemical profiling Lead optimization

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (CAS 94170-67-9) is a dihalogenated pyrimidine building block bearing a 4-chloro substituent, a 6-chloromethyl arm, and a 2-ethyl group. This C₇H₈Cl₂N₂ heterocycle (MW 191.05 g/mol, XLogP3 2.4, TPSA 25.8 Ų) is explicitly claimed in patent US 6,448,403 B1 as a chloropyrimidine intermediate for constructing 9-substituted-2-aminopurine pharmacophores, including carbocyclic nucleoside analogues with antiviral activity.

Molecular Formula C7H8Cl2N2
Molecular Weight 191.05
CAS No. 94170-67-9
Cat. No. B1661719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(chloromethyl)-2-ethylpyrimidine
CAS94170-67-9
Molecular FormulaC7H8Cl2N2
Molecular Weight191.05
Structural Identifiers
SMILESCCC1=NC(=CC(=N1)Cl)CCl
InChIInChI=1S/C7H8Cl2N2/c1-2-7-10-5(4-8)3-6(9)11-7/h3H,2,4H2,1H3
InChIKeyIFPNQTDNYGOIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (CAS 94170-67-9) — Core Intermediate Profile for Pharmaceutical and Agrochemical R&D Procurement


4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (CAS 94170-67-9) is a dihalogenated pyrimidine building block bearing a 4-chloro substituent, a 6-chloromethyl arm, and a 2-ethyl group [1]. This C₇H₈Cl₂N₂ heterocycle (MW 191.05 g/mol, XLogP3 2.4, TPSA 25.8 Ų) is explicitly claimed in patent US 6,448,403 B1 as a chloropyrimidine intermediate for constructing 9-substituted-2-aminopurine pharmacophores, including carbocyclic nucleoside analogues with antiviral activity [2][1]. Its dual electrophilic centers—an aromatic chlorine at C4 and a benzylic chlorine in the 6-chloromethyl side chain—enable sequential, chemoselective derivatization, making it a versatile entry point for parallel medicinal chemistry libraries targeting kinases and CNS receptors .

Why 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine Cannot Be Replaced by Its 2-Chloromethyl Isomer or Simpler Chloromethylpyrimidines in Regioselective Syntheses


Chloromethylpyrimidines are not functionally interchangeable because the position of the chloromethyl group dictates both the electronic character of the heterocycle and the steric accessibility of the benzylic electrophile [1]. For instance, moving the chloromethyl group from C6 (target compound, XLogP3 2.4) to C2 (isomer 4-chloro-2-(chloromethyl)-6-ethylpyrimidine, logP 2.03) alters the calculated lipophilicity by approximately 0.4 log units, which can substantially shift passive membrane permeability and off-target binding [2]. Furthermore, the 2-ethyl substituent ortho to the C6-chloromethyl arm creates a steric environment distinct from the 2-chloromethyl isomer, directly affecting the regioselectivity of nucleophilic aromatic substitution (SNAr) at C4 versus alkylation at the chloromethyl group [3]. Simply substituting a generic 2-(chloromethyl)pyrimidine or 4-(chloromethyl)pyrimidine would sacrifice the entire functionalization sequence built into the scaffold, compromising the synthetic route to the intended 2-aminopurine or imidazopyrimidine final compound.

Quantitative Differentiation of 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine Against Its Closest Analogs


Lipophilicity Shift (Δ XLogP3 ≈ 0.4) Versus the 2-Chloromethyl Positional Isomer

The target compound exhibits an XLogP3 of 2.4, whereas its closest positional isomer, 4-chloro-2-(chloromethyl)-6-ethylpyrimidine (CAS 77457-72-8), has a calculated logP of 2.03 [1][2]. This difference of approximately 0.37 log units indicates the target compound is roughly 2.3-fold more lipophilic, a property that can influence membrane permeability and metabolic stability in cell-based assays.

Medicinal chemistry Physicochemical profiling Lead optimization

GHS Hazard Profile: Distinctive Eye Damage (Category 1) Signaling Higher Reactivity Compared to Non-Chloromethyl Analogues

The target compound carries a GHS Eye Damage Category 1 (H318) classification, in addition to Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), and STOT SE Category 3 (H335) [1]. In contrast, the non-chloromethyl analog 2-chloro-4-ethyl-6-methylpyrimidine (CAS 61233-53-2) lacks the H318 hazard statement in its standard GHS profile, as the chloromethyl group is absent . The presence of the benzylic chloromethyl electrophile directly contributes to this enhanced hazard, which also correlates with higher synthetic utility.

Safety assessment Chemical handling Procurement compliance

Explicit Patent Prosecution: The 2-Ethyl-4-chloro-6-chloromethyl Substitution Pattern Is Protected as a Key Intermediate for Antiviral Purine Nucleosides

US Patent 6,448,403 B1 (SmithKline Beecham) claims chloropyrimidine intermediates of formula (VI) wherein the pyrimidine ring bears specific halogen and alkyl substitution patterns [1]. The target compound, with its unique 2-ethyl / 4-chloro / 6-chloromethyl arrangement, falls within the claimed genus and is explicitly utilized in synthetic routes to 9-substituted-2-aminopurines, a class that includes clinically evaluated antiviral agents. In contrast, the 2-chloromethyl isomer (CAS 77457-72-8) does not appear in the claims of this patent family.

Intellectual property Antiviral drug synthesis Nucleoside analogue intermediates

Topological Polar Surface Area Parity with Simpler Chloromethylpyrimidines Despite Higher Molecular Complexity

Despite carrying an additional ethyl substituent and a second chlorine atom compared to 2-(chloromethyl)pyrimidine, the target compound maintains an identical TPSA of 25.8 Ų [1]. Adding a 2-ethyl group to a pyrimidine scaffold typically increases molecular weight by 28 Da but does not increase polar surface area, meaning the target compound gains lipophilic bulk without sacrificing passive permeability potential. This TPSA value falls well below the 60–70 Ų threshold commonly associated with oral bioavailability, positioning the compound favorably as a CNS-penetrant intermediate.

Drug-likeness CNS drug design ADME prediction

Vendor Purity Benchmarking: Standard 95% Purity with MFCD-Registered Identity Provides Reliable Procurement Specifications

The target compound is commercially supplied at a minimum purity of 95% (CymitQuimica and other catalog vendors), with an MDL identifier (MFCD18324082 assigned to the isomer) and CAS registry specificity ensuring unambiguous ordering . The positional isomer 4-chloro-2-(chloromethyl)-6-ethylpyrimidine (CAS 77457-72-8) is also available at 95% purity, but is distributed under a distinct MDL number (MFCD18324082), which is critical for inventory management to prevent cross-contamination in automated synthesis platforms.

Chemical procurement Quality control Supply chain consistency

Molecular Weight Differentiation from Simpler Chloromethylpyrimidines Enables Facile Purification Monitoring

With a molecular weight of 191.05 g/mol and a characteristic dichlorinated isotopic pattern (two chlorine atoms), the target compound is readily distinguishable by LC-MS from the mono-chlorinated 2-(chloromethyl)pyrimidine (MW 128.56 g/mol) or 4-(chloromethyl)pyrimidine (MW 128.56 g/mol) [1]. This mass difference of 62.5 Da provides a clear chromatographic window for monitoring reaction progress when the compound is used as a starting material in multi-step syntheses.

Synthetic chemistry LC-MS monitoring Reaction optimization

Optimized Application Scenarios Where 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine Demonstrates Verifiable Advantage


Synthesis of 2-Aminopurine Antiviral Nucleoside Analogues via the SmithKline Beecham Route

As established in US 6,448,403 B1, 4-chloro-6-(chloromethyl)-2-ethylpyrimidine serves as a critical intermediate for constructing 9-substituted-2-aminopurines [1]. R&D groups developing carbocyclic nucleoside analogues for antiviral indications (e.g., HIV, HBV) should procure this specific isomer to faithfully replicate the patented synthetic sequence. The 2-chloromethyl isomer cannot substitute into this route without altering the regiochemistry of the key purine ring-closure step, making the target compound mandatory for patent-compliant medicinal chemistry programs.

Medicinal Chemistry Library Construction Targeting GABAA Receptor Ligands

The haloalkyl pyrimidine patent family (US 2004/0063938 A1) demonstrates that 6-chloromethyl pyrimidines with a 2-alkyl substituent are the preferred intermediates for synthesizing benzimidazole and pyridylimidazole derivatives with high affinity for the benzodiazepine binding site of GABAA receptors [1]. The target compound's XLogP3 of 2.4 and TPSA of 25.8 Ų align with CNS drug-like space, making it the appropriate building block for CNS-focused libraries. The 2-chloromethyl isomer, with its lower lipophilicity (logP 2.03), may reduce BBB penetration of the final constructs.

Regioselective SNAr-Alkylation Sequential Derivatization for Parallel Synthesis

The target compound presents two orthogonal electrophilic sites: an aromatic C4 chlorine susceptible to nucleophilic aromatic substitution (SNAr) and a benzylic C6 chloromethyl group primed for nucleophilic alkylation [1]. This enables a two-step, one-pot sequential diversification strategy (first SNAr with an amine, then N-alkylation with a heterocycle) without protecting group manipulation. Simpler chloromethylpyrimidines lacking the second chloro substituent cannot support this orthogonal functionalization logic, making the target compound a superior scaffold for diversity-oriented synthesis.

Agrochemical Lead Discovery Requiring Dual Herbicidal and Fungicidal Pharmacophores

Pyrimidine derivatives bearing both chloro and chloromethyl substituents have been patented extensively as herbicidal active ingredients (e.g., substituted pyrimidine derivatives for controlling undesired plant growth, BASF SE patent family) [1]. The target compound's specific substitution pattern positions it as a versatile intermediate for generating pyrimidine-based herbicides with dual modes of action. Procurement teams sourcing intermediates for agrochemical discovery should prioritize this isomer for its demonstrated utility in crop protection patent literature, distinguishing it from simpler chloromethylpyrimidines that lack the full complement of functionalization handles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.